molecular formula C15H21N3 B1300334 Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine CAS No. 342385-30-2

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine

Cat. No. B1300334
CAS RN: 342385-30-2
M. Wt: 243.35 g/mol
InChI Key: UQKKSTITHUVMOF-UHFFFAOYSA-N
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Description

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine is a compound that is part of a class of organic molecules known for their potential applications in various fields, including medicinal chemistry and material science. The compound features a cyclohexylamine moiety linked to a benzoimidazole structure, which is a bicyclic compound consisting of fused benzene and imidazole rings.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, cyclohexylamine reacts with certain aldehydes to form products through nucleophilic substitution and condensation reactions followed by hydrolysis . Another related compound, 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one, was synthesized and characterized using IR, NMR, and HRMS, with its structure confirmed by single-crystal X-ray diffraction analysis . These methods could potentially be adapted for the synthesis of Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine.

Molecular Structure Analysis

The molecular structure of compounds similar to Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine can be elucidated using various spectroscopic techniques and computational methods. For example, DFT calculations and Hirshfeld surface analysis were used to understand the molecular geometry and intermolecular interactions within the crystal of a related compound . X-ray crystallography provides a direct observation of the molecular arrangement in the solid state .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and electronic structure. The presence of the benzoimidazole moiety suggests potential for various chemical transformations, such as alkylation, acylation, and oxidation. The cyclohexylamine part of the molecule could undergo reactions typical for amines, including the formation of amides and imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine would likely include moderate solubility in organic solvents, stability under standard conditions, and a solid state at room temperature. The compound's properties can be further characterized by its melting point, boiling point, and spectroscopic data . The biological activity of related compounds has been evaluated, indicating potential for antibacterial properties, which could also be relevant for Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine .

Scientific Research Applications

Fluorescence Applications

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine and its derivatives have been studied for their potential in fluorescence applications. Notably, compounds derived from benzimidazole, quinoline, and tryptophan, in coordination with rhenium tricarbonyl core complexes, demonstrated notable coordination geometry, showcasing the potential of these compounds in fluorescence-based applications. The study involved detailed characterization of these compounds through various spectroscopic techniques, emphasizing their potential utility in fluorescence-based applications (Wei, Babich, Ouellette, & Zubieta, 2006).

Luminescent Properties in Iridium Complexes

The luminescent properties of iridium complexes, where benzimidazole derivatives play a crucial role, have been a subject of research. The study involved designing and synthesizing novel cyclometalated ligands and iridium complexes, with a focus on achieving high-efficiency green-emitting phosphorescent properties. The functionalization of the ligands aimed to suppress phosphorescent concentration quenching, leading to bright photoluminescence in the solid state. The detailed photo-physical properties of these complexes suggest their potential application in the fabrication of non-doped electrophosphorescence devices (Zhang, Li, & Wang, 2013).

Catalytic Applications

In the context of catalytic applications, the use of a trans-cyclohexanediamine benzimidazole derivative as a hydrogen-bond catalyst for the electrophilic amination of cyclic 1,3-dicarbonyl compounds has been reported. The study highlights the efficiency of these catalysts in achieving high yields and enantioselectivities under mild reaction conditions, even with a low catalyst loading. This signifies the role of benzimidazole derivatives in catalysis, offering a promising avenue for future research in this area (Trillo, Gómez-Martínez, Alonso, & Baeza, 2014).

Mechanism of Action

Benzimidazole derivatives have been found to modulate biological functions and are targets of modern-day drug discovery efforts . They have been identified as probable targets of human topoisomerase I .

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary depending on the specific compound and its usage. For example, some benzimidazole derivatives have been used as anticancer agents .

Future Directions

The future directions of research on benzimidazole derivatives could include further evaluation of their therapeutic use as anticancer agents , as well as exploration of their potential applications in other areas of medicine and biology.

properties

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-18-14-10-6-5-9-13(14)17-15(18)11-16-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKKSTITHUVMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355352
Record name Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine

CAS RN

342385-30-2
Record name N-Cyclohexyl-1-methyl-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342385-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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